molecular formula C21H23NO9S B12292516 2-DemethylColchicine2-O-Sulfate

2-DemethylColchicine2-O-Sulfate

Cat. No.: B12292516
M. Wt: 465.5 g/mol
InChI Key: WOOCBMNRNKYWSA-UHFFFAOYSA-N
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Description

Colchicine and its derivatives have been extensively studied for their pharmacological properties, particularly their anti-inflammatory and anti-mitotic effects . The modification of colchicine to form 2-DemethylColchicine2-O-Sulfate aims to enhance its therapeutic potential while reducing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-DemethylColchicine2-O-Sulfate typically involves the microbial transformation of colchicine. Streptomyces griseus ATCC 13273 has been identified as an effective microorganism for this transformation. The process involves the incubation of colchicine with Streptomyces griseus, resulting in the regio-selective demethylation at the C-2 position to form 2-DemethylColchicine . The subsequent sulfation at the 2-O position can be achieved using sulfur trioxide-pyridine complex in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow a similar microbial transformation route, scaled up to accommodate larger volumes. The use of bioreactors to culture Streptomyces griseus and optimize conditions such as pH, temperature, and nutrient supply would be essential for efficient production. The sulfation step would be integrated into the production line, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-DemethylColchicine2-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, where nucleophiles such as amines or thiols can replace the sulfate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonium thiol in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in pharmacological activity.

    Reduction: Formation of reduced derivatives, potentially altering the compound’s bioactivity.

    Substitution: Formation of substituted derivatives with varied functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

2-DemethylColchicine2-O-Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-DemethylColchicine2-O-Sulfate is similar to that of colchicine. It interferes with the intracellular assembly of the inflammasome complex in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . Additionally, it binds to tubulin, inhibiting microtubule polymerization and disrupting cell division, which is crucial for its anti-mitotic effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.

    3-DemethylColchicine: Another derivative with demethylation at the C-3 position, exhibiting similar pharmacological activities.

    Colchicine Sulfate: A sulfate derivative of colchicine, used in similar therapeutic applications.

Uniqueness

2-DemethylColchicine2-O-Sulfate stands out due to its specific modification at the C-2 position and sulfation at the 2-O position, which may enhance its therapeutic potential while reducing toxicity compared to its parent compound .

Properties

Molecular Formula

C21H23NO9S

Molecular Weight

465.5 g/mol

IUPAC Name

(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate

InChI

InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27)

InChI Key

WOOCBMNRNKYWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC

Origin of Product

United States

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